

2-FA exposome and human blood detection

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Compound Focus: 2-Fluoroamphetamine

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The Exposome and Blood-Based Detection

The **exposome** is defined as the cumulative measure of all environmental exposures and associated biological responses throughout the lifespan, including from the environment, diet, behavior, and endogenous processes [1] [2]. Blood serves as a rich source of biomarkers for exposomics research, reflecting both external exposures and the internal biological landscape [1].

Key analytical approaches in exposomics research are summarized in the table below.

Approach	Description	Key Technologies	Measured Components in Blood
Top-Down (Agnostic) [1]	Measures biological responses in biospecimens to find exposure-related biomarkers without prior hypothesis.	Metabolomics, Epigenomics, Proteomics, Adductomics [1]	Endogenous metabolites, DNA methylation patterns, protein levels, DNA adducts [1]
Bottom-Up (Exposure-Based) [1]	Directly measures external environmental exposures.	Sensors, Geospatial monitoring, Questionnaires [1]	Data used to model external exposure, not directly measured in blood [1]

Approach	Description	Key Technologies	Measured Components in Blood
Biomonitoring [2]	Direct measurement of chemicals or their metabolites in biological samples.	High-throughput targeted and untargeted Mass Spectrometry (LC-MS/GC-MS) [1] [3]	Environmental chemicals (e.g., pesticides), plastic polymers (PET, PE, styrene), heavy metals [3]

A notable example of the bottom-up/biomonitoring approach is a 2022 study that validated a method for detecting and quantifying **plastic polymers in human whole blood** [3]. The key findings are quantified below.

Polymer Type	Status in Blood	Mean Quantifiable Concentration (in a study of 22 donors)
Polyethylene Terephthalate (PET)	Identified & Quantified	1.6 µg/ml (sum of quantifiable polymers)
Polyethylene (PE)	Identified & Quantified	
Polymers of Styrene	Identified & Quantified	
Poly(methyl methacrylate)	Identified & Quantified	
Polypropylene	Below quantification limits	

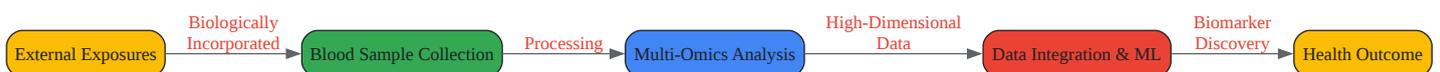
Experimental Protocols for Blood Analysis

Cutting-edge protocols for blood-based exposomics often involve sophisticated instrumentation and data analysis.

- **Protocol for Detecting Plastic Polymers in Blood [3]:**
 - **Sample:** Human whole blood.
 - **Sample Preparation:** Stringent quality control to avoid background plastic contamination.
 - **Analysis Technique:** Double shot pyrolysis - gas chromatography/mass spectrometry (Py-GC/MS).
 - **Data Analysis:** Method validated for polymer mass concentrations; particles ≥ 700 nm were measured.
- **Multi-Omics Integration for Biomarker Discovery [1] [4]:**
 - **Sample:** Blood (or its components like plasma, serum).
 - **Analysis Techniques:**
 - **Mass Spectrometry (MS):** Liquid chromatography-MS (LC-MS) and gas chromatography-MS (GC-MS) for broad-spectrum metabolomics and chemical exposure profiling [1].
 - **Next-Generation Sequencing (NGS):** For epigenomic analyses like whole-genome bisulfite sequencing to study DNA methylation [1].
 - **Data Integration:** Combining data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics to build a comprehensive biological response profile [4].
- **Machine Learning for Early Cancer Detection (TriOx Test) [5]:**
 - **Sample:** Cell-free DNA (cfDNA) from blood.
 - **Analysis Technique:** Targeted Analysis of Methylated Sequences (TAPS) for sensitive DNA sequencing.
 - **Data Analysis:** A machine learning model analyzes multiple features of the whole cancer genome from cfDNA (e.g., methylation patterns, genetic alterations) to detect early-stage cancer signals [5].

Workflow Visualization

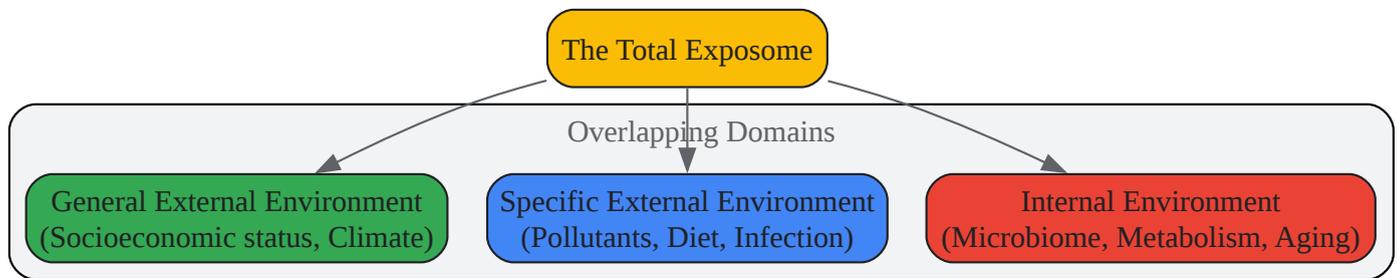
The following diagram illustrates the conceptual workflow of a top-down exposomics study that uses blood analysis to link exposures to health outcomes.



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Top-down exposomics workflow: from external exposure to health outcome via blood biomarkers.

The internal environment, as shaped by external exposures, can be categorized into specific domains for systematic study, as shown below.



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The three overlapping domains of the exposome, from general external to internal biological factors [1].

Future Directions and Initiatives

The field is moving towards large-scale, collaborative projects that leverage real-world data and advanced analytics [4] [6].

- **Major Research Networks:** The **European Human Exposome Network (EHEN)** and U.S. initiatives like the **HERCULES** center are key players [1].
- **Human Exposome Project:** An international movement aims to launch a project on the scale of the Human Genome Project to map the impact of environmental factors on health [6].
- **Precision Toxicology:** A key goal is integrating exposomics with multi-omics data to enable precision toxicology, forecasting individual disease risk, and developing targeted interventions [4].

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